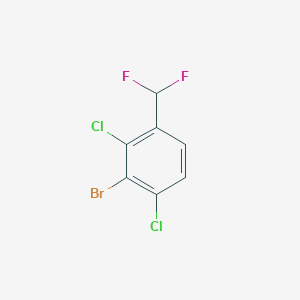
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H2BrCl2F2. This compound is part of the halogenated benzene family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring. The unique combination of these halogens imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the bromination, chlorination, and difluoromethylation of a benzene precursor. For instance, the bromination of 1,3-dichloro-4-(difluoromethyl)benzene can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates.
Mechanism of Action
The mechanism of action of 2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene involves its interaction with various molecular targets and pathways. The presence of halogens on the benzene ring can influence the compound’s reactivity and binding affinity to different biological targets. For instance, the difluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, making it more effective in certain applications .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1,3-dichloro-4-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and reactivity.
5-Bromo-1,3-dichloro-2-fluorobenzene: This compound has a fluorine atom instead of a difluoromethyl group, leading to different reactivity and applications.
Uniqueness
2-Bromo-1,3-dichloro-4-(difluoromethyl)benzene is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable in various scientific and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H3BrCl2F2 |
|---|---|
Molecular Weight |
275.90 g/mol |
IUPAC Name |
2-bromo-1,3-dichloro-4-(difluoromethyl)benzene |
InChI |
InChI=1S/C7H3BrCl2F2/c8-5-4(9)2-1-3(6(5)10)7(11)12/h1-2,7H |
InChI Key |
KMEPCUNGNSYAML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)F)Cl)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















